5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
The compound “5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a bicyclic compound with a seven-membered ring structure. It contains a sulfur atom (thia), a benzoyl group (benzene ring attached to a carbonyl group), and a chlorine atom attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like palladium-catalyzed aminoacyloxylation of cyclopentenes . Another approach could involve a formal [4 + 2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the atoms and the presence of the bicyclic ring, benzoyl group, and chlorine atom. Computational studies could provide more insights into the structure and properties of similar bicyclo[2.2.1]heptane derivatives .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzoyl group and the chlorine atom. For instance, the benzoyl group might undergo reactions typical of carbonyl compounds, while the chlorine atom might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, its solubility might be affected by the polar carbonyl group and the nonpolar benzene ring and bicyclic structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chlorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c13-11-4-2-1-3-10(11)12(15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVMWTYODXDGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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